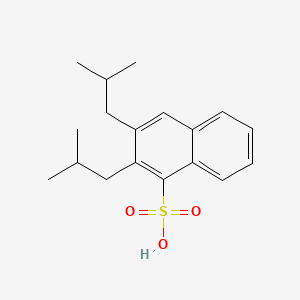
Diisobutylnaphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a sulfonic acid derivative of naphthalene, characterized by the presence of two isobutyl groups attached to the naphthalene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The sulfonation process typically involves the reaction of diisobutylnaphthalene with chlorosulfonic acid or oleum under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process includes the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The resulting product is then purified through techniques such as solvent extraction and fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfinic acids.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Diisobutylnaphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diisobutylnaphthalene-1-sulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, leading to changes in their activity and function. The compound can also participate in various signaling pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dinonylnaphthalene sulfonic acid: Similar in structure but with longer alkyl chains.
Naphthalene-2-sulfonic acid: Lacks the isobutyl groups, resulting in different chemical properties.
Benzene sulfonic acid: A simpler aromatic sulfonic acid with different reactivity.
Uniqueness
Diisobutylnaphthalene-1-sulphonic acid is unique due to the presence of isobutyl groups, which enhance its solubility in organic solvents and influence its reactivity. This makes it particularly useful in applications where solubility and specific reactivity are important .
Propiedades
Número CAS |
958791-65-6 |
|---|---|
Fórmula molecular |
C18H24O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
Clave InChI |
KBLAMUYRMZPYLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
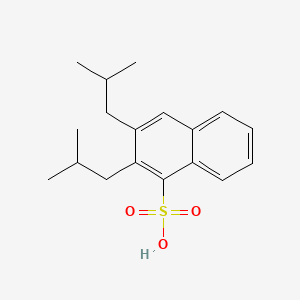
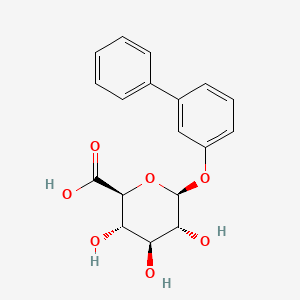
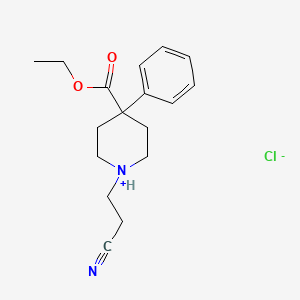
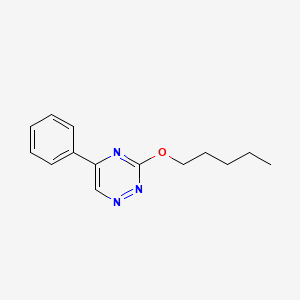
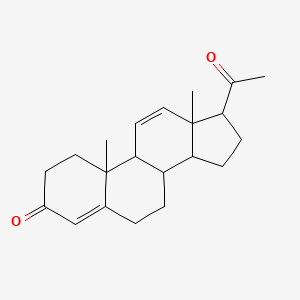
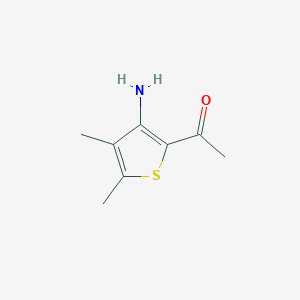
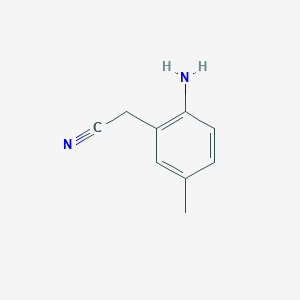
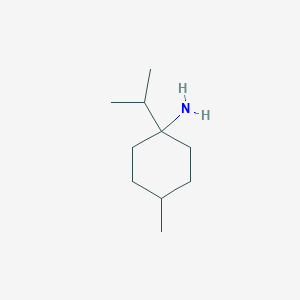
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
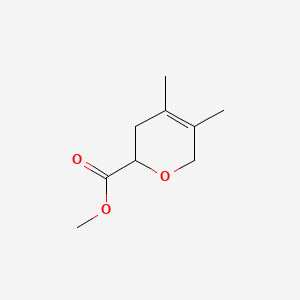
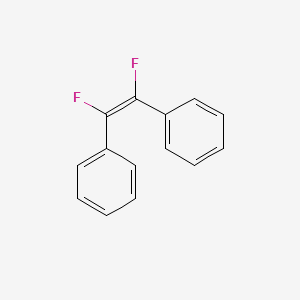
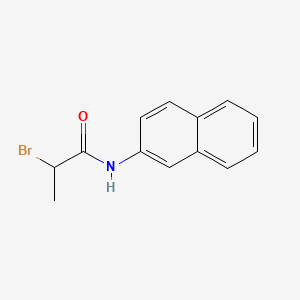
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
